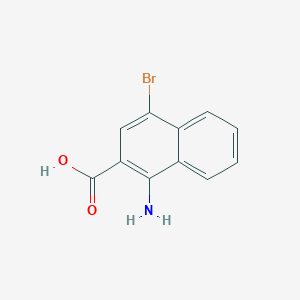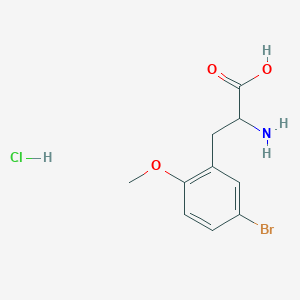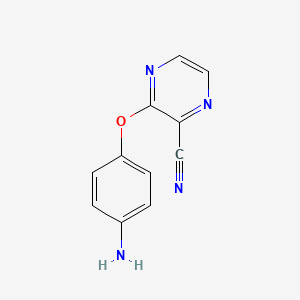
1-氨基-4-溴-2-萘甲酸
概述
描述
1-Amino-4-bromo-2-naphthoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates .
Synthesis Analysis
The synthesis of 1-Amino-4-bromo-2-naphthoic acid involves several steps. It is a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also used in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Molecular Structure Analysis
The molecular formula of 1-Amino-4-bromo-2-naphthoic acid is C11H7BrO2 . The average mass is 251.076 Da and the monoisotopic mass is 249.962936 Da .Chemical Reactions Analysis
1-Amino-4-bromo-2-naphthoic acid is a reactant involved in various chemical reactions. These include the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also involved in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Physical And Chemical Properties Analysis
1-Amino-4-bromo-2-naphthoic acid has a melting point of 191 °C and a predicted boiling point of 372.7±25.0 °C . It has a density of 1.648 .科学研究应用
Synthesis of Binaphthyl-Based Amino Acids and Amino Alcohols
1-Amino-4-bromo-2-naphthoic acid: is utilized in the synthesis of binaphthyl-based amino acids and amino alcohols. These compounds are significant due to their application in creating chiral ligands, which are crucial for asymmetric synthesis—a method used to produce enantiomerically pure substances. The process involves domino coupling reactions and lactam ring opening of intermediates .
Creation of Benzimidazoles and Benzimidazolequinone Derivatives
This compound serves as a reactant in the cyclocondensation process to form benzimidazoles and benzimidazolequinone derivatives. These derivatives are important in medicinal chemistry for their potential pharmacological properties, including antitumor, antiviral, and antimicrobial activities .
Development of Axially Chiral Biaryls
The acid is involved in Suzuki-Miyaura reactions to produce axially chiral biaryls. These biaryls are a class of compounds with axial chirality and are used in various fields, such as organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis .
Synthesis of Aryl Ring-Fused Benzimidazolequinones
1-Amino-4-bromo-2-naphthoic acid: is a key reactant in the radical cyclization process, which leads to the formation of aryl ring-fused benzimidazolequinones. These compounds have garnered interest for their unique electronic properties and potential use in electronic devices .
Probes for Human Cytochrome P450 Enzymes
The compound is used in the synthesis of probes for human cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and understanding their function is essential for the development of new drugs and for predicting drug interactions .
Generation of Phananthridinone Derivatives
Lastly, 1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of phananthridinone derivatives through domino coupling reactions. Phananthridinones are interesting for their potential biological activities and as intermediates in organic synthesis .
安全和危害
作用机制
Target of Action
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols . These compounds play crucial roles in various biological processes.
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates . These reactions involve the formation of new bonds and the breaking of existing ones, leading to significant changes in the molecular structure of the compound.
Biochemical Pathways
1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . These biochemical pathways lead to the production of complex molecules that can have various downstream effects, including the regulation of biological processes and the potential to influence disease states.
Result of Action
Given its involvement in the synthesis of binaphthyl-based amino acids and amino alcohols , it can be inferred that the compound may influence the structure and function of proteins, potentially affecting various cellular processes.
属性
IUPAC Name |
1-amino-4-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPYQDIGHSGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-bromo-2-naphthoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)

![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)




![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

